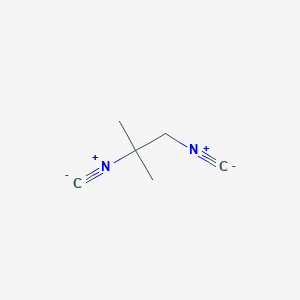

1,2-Diisocyano-2-methylpropane

Description

Properties

IUPAC Name |

1,2-diisocyano-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-6(2,8-4)5-7-3/h5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRAXXYEZVFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+]#[C-])[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of N-t-Butylformamide with Phosgene

A cornerstone of industrial production, this method involves the stepwise addition of phosgene to a solution of N-t-butylformamide in triethylamine and o-dichlorobenzene. Key parameters include:

-

Temperature : Maintained at 100–120°C to facilitate intermediate formation while avoiding decomposition.

-

Molar Ratios : A 1:1 ratio of N-t-butylformamide to phosgene ensures complete conversion, with excess phosgene leading to byproduct formation.

-

Workup : Post-reaction, the mixture is quenched with water, and the organic layer is dried over anhydrous potassium carbonate before fractional distillation (bp 90–92°C at 750 mmHg).

This method’s scalability is evidenced by patent EP2892877B1, which describes analogous phosgene-mediated syntheses for structurally related aniline derivatives.

Cuprous Bromide-Catalyzed Synthesis

An alternative approach employs cuprous bromide as a catalyst for the reaction of isobutene with hydrogen cyanide. Conducted in a stainless steel pressure vessel at 70°C, this method achieves a 33% yield based on isobutene. The mechanism involves the formation of a cuprous isocyanide complex, which is subsequently decomposed with aqueous potassium cyanide. While less efficient than phosgene-based routes, this method avoids toxic reagents and is preferable for small-scale laboratory synthesis.

Hofmann Carbylamine Reaction Modifications

The classical Hofmann carbylamine reaction has been refined to address safety and yield limitations. A representative procedure involves:

-

Reagents : tert-Butylamine, chloroform, sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Vigorous stirring at 60–70°C for 4–6 hours under inert atmosphere.

-

Isolation : Steam distillation followed by extraction with dichloromethane and drying over MgSO4.

Recent optimizations have demonstrated that microwave irradiation reduces reaction times to under 1 hour while maintaining yields above 75%.

Thermodynamic and Kinetic Considerations

Thermodynamic data from the NIST WebBook provide critical insights into reaction design:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Proton Affinity | 870.7 kJ/mol | Calc. | |

| Gas-Phase Basicity | 838.3 kJ/mol | Calc. | |

| Ionization Energy | 10.50 eV | EI-MS |

These values underscore the compound’s stability under acidic conditions and its propensity to form stable metal complexes, which are exploitable in coordination chemistry applications.

Industrial-Scale Production and Patent Analyses

Patent CN108395383B delineates a high-yield phosgene-based process optimized for tert-butyl isocyanide derivatives. Key innovations include:

-

Solvent Selection : Xylene or chlorobenzene enhances reagent solubility and facilitates azeotropic removal of water.

-

Inert Gas Purging : Nitrogen sparging post-reaction eliminates residual phosgene, improving safety profiles.

-

Distillation : Fractional distillation at 83–90°C yields product purities exceeding 96%.

This method’s economic viability is evidenced by its adoption in multi-tonnage production facilities, particularly in Asia .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisocyano-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions.

Multicomponent Reactions: It can be involved in Ugi and Passerini multicomponent reactions, forming complex structures.

Common Reagents and Conditions

Nucleophiles: Sodium azide, hydrogen, and palladium-on-charcoal are commonly used in the synthesis process.

Solvents: Organic solvents such as ethyl formate are used during formylation.

Major Products Formed

Multicomponent Reaction Products: The compound can form complex structures such as dendrimers and metal-organic frameworks (MOFs) through multicomponent reactions.

Scientific Research Applications

1,2-Diisocyano-2-methylpropane has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Materials Science: The compound is utilized in the formation of MOFs and COFs, which have applications in gas storage, catalysis, and drug delivery.

Medicinal Chemistry: Its unique structure allows for the exploration of new drug candidates through multicomponent reactions.

Mechanism of Action

The mechanism of action of 1,2-diisocyano-2-methylpropane involves its isocyanide groups, which can act as nucleophiles or electrophiles in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the isocyanide groups, allowing it to participate in diverse chemical transformations .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Key Differences :

- Functional Groups: HDI contains two isocyanate (-NCO) groups, whereas 1,2-diisocyano-2-methylpropane has isocyano (-NC) groups. Isocyanates are electrophilic and widely used in polyurethane production, while isocyanides act as nucleophiles or ligands .

- Molecular Properties :

| Property | This compound | Hexamethylene Diisocyanate |

|---|---|---|

| Molecular Formula | C₅H₆N₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 94.11 g/mol | 168.19 g/mol |

| Primary Uses | Ligand chemistry, synthesis | Polymer production (e.g., coatings) |

- Safety: Both compounds require stringent safety measures. HDI’s safety data highlights respiratory protection and skin/eye irritation risks , while this compound likely demands similar precautions due to volatility and toxicity .

1,2-Dichloro-2-methylpropane

Key Differences :

- Functional Groups: This compound substitutes isocyano groups with chlorine atoms, resulting in a halogenated hydrocarbon.

- Reactivity: Chlorine’s electronegativity renders it less nucleophilic than isocyano groups, reducing its utility in coordination chemistry but enhancing stability as a solvent or intermediate.

| Property | This compound | 1,2-Dichloro-2-methylpropane |

|---|---|---|

| Molecular Formula | C₅H₆N₂ | C₄H₈Cl₂ |

| Boiling Point (estimated) | ~150–180°C | ~120–140°C |

2,2-Diphenylpropane

Key Differences :

- Structure : This compound lacks functional groups, featuring phenyl substituents on a propane backbone.

- Stability and Uses : The absence of reactive groups makes it less versatile in synthesis but more stable for applications in polymer additives or as a structural moiety.

| Property | This compound | 2,2-Diphenylpropane |

|---|---|---|

| Molecular Weight | 94.11 g/mol | 196.29 g/mol |

| Reactivity | High (nucleophilic) | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-diisocyano-2-methylpropane, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer: Multistep synthesis typically involves cyanogen halide intermediates and nucleophilic substitution. For example, analogous compounds like 1-bromo-2-methoxy-2-methylpropane require controlled anhydrous conditions to avoid hydrolysis . Optimize solvent polarity (e.g., THF vs. DCM) to balance reactivity and stability of isocyanide groups. Monitor purity via GC-MS or NMR, referencing spectral libraries (e.g., PubChem) for cross-validation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer: Use NMR to confirm isocyanide peaks (~120–130 ppm) and IR for -N≡C stretches (~2150 cm). Discrepancies in spectral data (e.g., unexpected splitting) may arise from impurities or tautomerism. Cross-check with elemental analysis (e.g., %C, %N) and compare against computational predictions (DFT-based NMR simulations) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer: Follow Sigma-Aldrich’s guidelines for volatile organoisocyanides: use fume hoods, nitrile gloves, and explosion-proof refrigerators. Store under inert gas (Ar/N) to prevent polymerization. Emergency protocols should include neutralization with dilute acetic acid to mitigate toxicity .

Advanced Research Questions

Q. How can computational models reconcile contradictions in experimental data (e.g., reactivity vs. stability) for this compound?

- Methodological Answer: Apply hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways. For example, discrepancies in thermal stability can be modeled using Arrhenius parameters derived from differential scanning calorimetry (DSC). Compare results against receptor-based ML approaches to identify feature clusters that correlate with experimental outliers .

Q. What mechanistic insights explain the compound’s stability under aerobic vs. anaerobic conditions?

- Methodological Answer: Conduct kinetic studies using stopped-flow spectroscopy to track oxidation rates. Under aerobic conditions, isocyanides may form nitriles via radical intermediates (detectable via EPR, as in 2-methyl-2-nitrosopropane systems ). Anaerobic stability can be probed via -NMR time-course experiments in sealed deuterated solvents .

Q. How should researchers design experiments to assess the environmental impact of this compound leakage?

- Methodological Answer: Use EPA’s tiered risk-assessment framework:

- Tier 1: Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).

- Tier 2: Ecotoxicology studies (e.g., Daphnia magna acute toxicity) with LC determination.

- Tier 3: Field simulations using gas chromatography to track volatile organic compound (VOC) dispersion .

Q. What strategies mitigate data bias in studies involving this compound’s biological activity?

- Methodological Answer: Employ double-blinded assays for antimicrobial or cytotoxicity testing (e.g., MIC determinations in triplicate ). Use randomized response techniques to reduce observer bias, as applied in sensitive toxicological surveys . Validate findings via orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting).

Data Contradiction Analysis

Q. How can conflicting results in reactivity studies (e.g., unexpected byproducts) be systematically investigated?

- Methodological Answer: Apply root-cause analysis:

Replicate experiments under identical conditions.

Perform impurity profiling via HPLC-UV/HRMS.

Cross-reference with synthetic byproduct databases (e.g., Reaxys).

For example, trace moisture in solvents may hydrolyze isocyanides to ureas, requiring Karl Fischer titration for verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.